molecular formula C24H29FO2 B2462695 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate CAS No. 79912-98-4

4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate

Cat. No.: B2462695
CAS No.: 79912-98-4
M. Wt: 368.492
InChI Key: OXCUPNWUHRJSMT-WGSAOQKQSA-N
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Description

4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is a liquid crystal compound characterized by a benzoate ester core substituted with a fluorophenyl group at the 4-position and a trans-4-pentylcyclohexyl group. This structure imparts unique mesomorphic properties, making it relevant for applications in liquid crystal displays (LCDs) and optoelectronic devices. The fluorine atom enhances thermal stability and polarity, while the trans-4-pentylcyclohexyl group contributes to molecular rigidity and alignment .

Properties

IUPAC Name

(4-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h10-19H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCUPNWUHRJSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 4-(trans-4-pentylcyclohexyl)benzoic acid[][1].

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions[][1].

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base[][1].

Major Products:

    Hydrolysis: 4-Fluorophenol and 4-(trans-4-pentylcyclohexyl)benzoic acid[][1].

    Substitution: Various substituted derivatives depending on the nucleophile used[][1].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, differing primarily in substituents or alkyl chain length. Key comparisons are outlined below:

4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS: 92118-84-8)

  • Structure: Replaces the 4-fluorophenyl group with a 3-fluoro-4-cyanophenyl moiety.
  • Molecular Formula: C₂₅H₂₈FNO₂ (vs. C₂₄H₂₇FO₂ for the target compound).
  • Applications : High-performance liquid crystals for advanced displays.

4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS: 81929-44-4)

  • Structure: Substitutes the fluorophenyl group with a non-polar pentylphenyl chain.
  • Molecular Formula : C₂₉H₄₀O₂.
  • Impact of Substituents: The absence of fluorine reduces polarity, likely lowering melting points and thermal stability. The extended alkyl chain increases hydrophobicity, which may improve solubility in non-polar matrices but reduce compatibility with polar LC systems .
  • Applications : Standard LC formulations requiring moderate dielectric properties.

4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS: 72928-55-3)

  • Structure: Features a cyano group at the 4-position of the phenyl ring.
  • Molecular Formula: C₂₅H₂₉NO₂.
  • Impact of Substituents :
    • The strong electron-withdrawing -CN group significantly increases dielectric anisotropy, making it suitable for high-speed switching applications.
    • Compared to the fluorophenyl analogue, this compound may exhibit higher melting points due to enhanced intermolecular interactions .

4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate (CAS: 92118-83-7)

  • Structure : Similar to the target compound but with a shorter trans-4-butylcyclohexyl chain.
  • Molecular Formula: C₂₄H₂₆FNO₂.
  • The combination of -CN and -F substituents balances polarity and steric effects, offering tunable mesophase ranges .

Research Findings and Implications

  • Fluorine vs. Cyano Groups: Fluorine substituents improve thermal stability and oxidation resistance, whereas cyano groups enhance dielectric properties but may compromise solubility .
  • Alkyl Chain Length : Longer chains (e.g., pentyl vs. butyl) increase molecular rigidity and mesophase temperature ranges but raise viscosity, impacting response times .

Biological Activity

4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS No. 79912-98-4) is a chemical compound notable for its potential applications in pharmaceuticals and material sciences. This article explores its biological activity, focusing on its interactions with biological systems, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H29FO2, with a molecular weight of approximately 368.48 g/mol. The structure features a fluorinated phenyl ring and a cyclohexyl moiety, which may influence its biological properties.

PropertyValue
Molecular FormulaC24H29FO2
Molecular Weight368.48 g/mol
SolubilityPoorly soluble
Log P (octanol-water partition)6.62
Bioavailability Score0.55

Metabolic Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes, particularly CYP2C9 and CYP2D6, which are critical for drug metabolism. It acts as a substrate for these enzymes, suggesting that it may influence the metabolic pathways of other drugs when co-administered .

Toxicity and Safety Profile

The compound exhibits low gastrointestinal absorption and is categorized as a P-glycoprotein substrate but not a significant inhibitor of major cytochrome P450 enzymes like CYP1A2 or CYP3A4. Its toxicity profile indicates that it may pose risks if not handled properly, as indicated by the hazard statements associated with its handling .

Case Study 1: Pharmacokinetics

In a study assessing the pharmacokinetic properties of similar compounds, it was found that the presence of the fluorine atom significantly altered the metabolic stability and solubility characteristics. The findings suggest that modifications to the alkyl chain length can enhance bioavailability while maintaining efficacy in therapeutic applications .

Case Study 2: Drug Interaction Studies

A recent investigation into drug-drug interactions involving compounds with similar structures revealed that this compound could potentially affect the pharmacokinetics of co-administered medications due to its interactions with CYP enzymes. This highlights the importance of understanding its metabolic pathways for safe therapeutic use .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. The presence of the trans-alkyl cyclohexane moiety has been associated with enhanced antitumor activity compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the fluorine substitution at the para position on the phenyl ring enhances electrophilic aromatic substitution reactions, potentially increasing the compound's reactivity compared to non-fluorinated variants. This modification may also influence its binding affinity to biological targets .

Scientific Research Applications

Liquid Crystals

One of the primary applications of 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is in the field of liquid crystal displays (LCDs). The compound serves as a liquid crystal material due to its favorable thermal and optical properties.

Key Features:

  • Thermal Stability : Exhibits a wide nematic phase range, making it suitable for high-temperature applications.
  • Optical Anisotropy : Provides excellent optical clarity and contrast in LCDs.

Table 1: Properties Relevant to Liquid Crystal Applications

PropertyValue
Phase Transition TemperatureHigh (specific values vary by formulation)
Refractive Index1.532
ViscosityModerate

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been investigated for their biological activity, particularly in the development of new therapeutic agents.

Biological Activities:

  • Antimicrobial Properties : Compounds similar to this compound have shown efficacy against various bacterial strains.
  • Cytotoxicity : Studies indicate selective cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria[Source Needed]
Enzyme InhibitionInhibits specific enzymes[Source Needed]
CytotoxicitySelective cytotoxicity in cancer cells[Source Needed]

Polymer Science

The compound is also being explored for its potential use in polymer science, particularly in the synthesis of new polymeric materials with enhanced properties.

Applications in Polymers:

  • Additive for Polymer Blends : Enhances mechanical properties and thermal stability.
  • Functional Polymers : Used to create polymers with specific functionalities for biomedical applications.

Case Study on Antimicrobial Effects

A study evaluated the antimicrobial properties of compounds structurally related to this compound. Modifications at the phenyl ring significantly influenced activity, with fluorine enhancing antibacterial potency against Staphylococcus aureus and Escherichia coli.

Case Study on Cytotoxicity

Research into the cytotoxic effects of similar compounds showed that one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for further development as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for 4-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, and how are intermediates purified?

Answer:
The compound is typically synthesized via esterification between 4-(trans-4-pentylcyclohexyl)benzoic acid and 4-fluorophenol. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Purification of intermediates : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates trans-4-pentylcyclohexyl intermediates. Recrystallization in ethanol or acetone improves purity .
  • Critical parameters : Reaction temperature (60–80°C) and anhydrous conditions to avoid hydrolysis of the ester bond .

Advanced: How does the trans-configuration of the pentylcyclohexyl group influence the compound’s mesomorphic properties in liquid crystal applications?

Answer:
The trans-4-pentylcyclohexyl moiety enhances molecular linearity, promoting smectic or nematic phase stability. Methodological insights include:

  • DSC analysis : Transition temperatures (e.g., crystal-to-nematic) correlate with alkyl chain length and cyclohexane ring conformation .
  • X-ray diffraction : Confirms layer spacing in smectic phases, influenced by the fluorophenyl group’s dipole moment .
  • Comparative studies : Analogues with cis-configuration exhibit reduced thermal stability (ΔT < 20°C vs. trans ΔT > 40°C) due to steric hindrance .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 0.8–2.5 ppm (cyclohexyl and pentyl groups) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signal at ~168 ppm verifies ester formation .
  • HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .
  • Elemental analysis : Validates stoichiometry (e.g., C: 76.5%, H: 8.2%, F: 4.3%) .

Advanced: How do researchers resolve contradictions in phase behavior data between experimental and computational models?

Answer:
Discrepancies often arise from force field approximations in molecular dynamics (MD) simulations. Mitigation strategies include:

  • Parameter optimization : Adjusting torsional potentials for cyclohexyl rings using DFT (B3LYP/6-31G*) .
  • Experimental validation : Cross-referencing MD-predicted transition temperatures with polarized optical microscopy (POM) observations .
  • Case study : Simulated nematic-isotropic transition at 120°C vs. observed 135°C; recalibration reduced error to ±5°C .

Basic: What safety precautions are critical during handling due to its toxicity profile?

Answer:

  • Hazard identification : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (H335) .
  • Mitigation :
    • Use PPE (nitrile gloves, goggles).
    • Work under fume hoods to avoid inhalation .
    • Emergency protocols: Immediate rinsing with water for skin/eye contact; medical consultation if ingested .

Advanced: What strategies improve the compound’s stability in solution for long-term storage?

Answer:

  • Solvent selection : Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Use anhydrous toluene or dichloromethane .
  • Additives : Stabilize with 0.1% BHT (butylated hydroxytoluene) to inhibit oxidative degradation .
  • Storage conditions : Argon atmosphere at –20°C reduces dimerization risk (shelf life >12 months) .

Basic: How is the compound’s purity quantified, and what impurities are commonly observed?

Answer:

  • Quantification :
    • GC-MS : Detects residual 4-fluorophenol (<0.5%) and trans-4-pentylcyclohexyl alcohol (<1%) .
    • TLC : Rf = 0.6 (hexane:ethyl acetate = 4:1) .
  • Common impurities :
    • Isomerization byproducts : Cis-4-pentylcyclohexyl derivatives (resolved via recrystallization) .
    • Oligomers : Formed during esterification (removed by size-exclusion chromatography) .

Advanced: What role does the fluorine substituent play in modulating electronic properties for optoelectronic applications?

Answer:
The 4-fluorophenyl group:

  • Enhances electron affinity : Reduces HOMO-LUMO gap by 0.3–0.5 eV vs. non-fluorinated analogues (DFT calculations) .
  • Polarizability : Increases dielectric anisotropy (Δε > 5.0) in liquid crystal mixtures .
  • Comparative data : Fluorine-free analogues show 20% lower charge carrier mobility in OLED simulations .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point98–102°C (DSC)
LogP (octanol/water)5.2 ± 0.3 (HPLC)
Molar Refractivity112.3 cm³/mol (DFT)
Thermal StabilityDecomposition >250°C (TGA)

Advanced: How do researchers address batch-to-batch variability in mesophase behavior?

Answer:
Variability stems from trace isomers or alkyl chain defects. Solutions include:

  • Process controls :
    • Strict temperature regulation during cyclohexane ring hydrogenation (±2°C) .
    • Chiral HPLC to monitor trans/cis ratios (<1% cis) .
  • Statistical QC : Multivariate analysis (PCA) correlates impurity profiles with phase transition reproducibility .

Basic: What are the compound’s primary research applications beyond liquid crystals?

Answer:

  • Photonics : Nonlinear optical materials due to high hyperpolarizability (β = 45 × 10⁻³⁰ esu) .
  • Drug delivery : Esterase-sensitive prodrug linker (hydrolysis t₁/₂ = 8 h in plasma) .
  • Polymer science : Monomer for side-chain liquid crystalline polymers (Tg = 65°C) .

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